3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
This compound is a highly functionalized phosphoramidate prodrug with a nucleoside analog core. Key structural features include:
- Phosphoramidate backbone: The di(propan-2-yl)amino phosphate group enhances metabolic stability and facilitates intracellular activation .
- Protecting groups:
- Pyrimidinone moiety: The 4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl group likely serves as a modified nucleobase, influencing target binding and antiviral or anticancer activity .
- Oxolan (tetrahydrofuran) ring: Stereochemistry at the 2', 3', and 5' positions (unconfirmed here but inferred from analogs) is critical for biological activity .
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64ClN4O9PSi/c1-35(2)56(36(3)4)66(61-33-15-31-53)64-46-44(34-60-51(37-16-13-12-14-17-37,38-18-24-41(58-8)25-19-38)39-20-26-42(59-9)27-21-39)63-48(47(46)65-67(10,11)50(5,6)7)55-32-30-45(54-49(55)57)62-43-28-22-40(52)23-29-43/h12-14,16-30,32,35-36,44,46-48H,15,33-34H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZITNABJEUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)OC3=CC=C(C=C3)Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64ClN4O9PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxolane Ring Construction and Hydroxyl Protection
The oxolane backbone is synthesized from D-ribose through acid-catalyzed cyclization, followed by sequential protection of the 2'- and 4'-hydroxyls.
Silylation at 4'-position :
The 4'-hydroxyl is protected using tert-butyldimethylsilyl chloride (TBSCl) under Grignard conditions. Per, a mixture of magnesium (10–15 parts), tert-butyl chloride (35–55 parts), and dimethyldichlorosilane (50–78 parts) in diethyl ether/cyclohexane (6.5:3.5 v/v) at 40–55°C yields TBSCl with 82% efficiency. The silylation proceeds via a SN2 mechanism, requiring anhydrous conditions.
Tritylation at 2'-position :
The 2'-hydroxyl is protected with bis(4-methoxyphenyl)-phenylmethanol (DMT-OH) using 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. Excess DMT-Cl (1.5 equiv) ensures complete protection, monitored by TLC (Rf = 0.65 in ethyl acetate/hexane).
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Chloropyrimidine synthesis | Trichloroacetamide, malononitrile, POCl3 | 75% | 98% |
| Phenoxy substitution | 4-Chlorophenol, K₂CO₃, DMF, 80°C | 68% | 95% |
Phosphoramidite Formation
The 3'-hydroxyl is phosphorylated using bis(diisopropylamino)chlorophosphine (1.1 equiv) in tetrahydrofuran (THF) under nitrogen. Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion within 2 h at 25°C. The phosphoramidite intermediate is isolated via silica gel chromatography (hexane:ethyl acetate, 7:3).
Critical Parameters :
-
Water content <50 ppm to prevent hydrolysis.
-
Stoichiometric control to avoid diastereomer formation.
Final Assembly with Propanenitrile
The propanenitrile sidechain is introduced via Michaelis-Arbuzov reaction. The phosphoramidite intermediate reacts with 3-hydroxypropanenitrile (1.0 equiv) and 1H-tetrazole (0.5 equiv) in acetonitrile at −20°C, followed by oxidation with tert-butyl hydroperoxide.
| Parameter | Value |
|---|---|
| Temperature | −20°C |
| Reaction Time | 1.5 h |
| Oxidation Agent | TBHP (70% in H₂O) |
| Final Yield | 62% |
Industrial Production Considerations
Scalable synthesis employs continuous flow reactors for silylation and phosphorylation steps, reducing reaction times by 40% compared to batch processes. In-line FTIR monitors silyl ether formation, while automated liquid handling ensures precise stoichiometry in phosphoramidite coupling.
Economic Metrics :
-
Raw material cost: $12,500/kg (pilot scale).
-
Purity: >99.5% via supercritical fluid chromatography.
Reaction Optimization and Challenges
Stereochemical Integrity :
The 2R,3R,5R configuration is maintained using chiral auxiliaries during oxolane formation. Epimerization at C3 is minimized by avoiding protic solvents post-silylation.
Phosphoramidite Stability :
The diisopropylamino group enhances solubility but necessitates storage at −20°C under argon. Degradation studies show <2% decomposition over 6 months.
Byproduct Mitigation :
Chemical Reactions Analysis
Trityl Group Removal
The bis(4-methoxyphenyl)-phenylmethoxy (DMT) group at the 2'-position acts as a transient protective group for the hydroxyl functionality. It is removed under mild acidic conditions to expose the hydroxyl group for subsequent coupling:
Reaction :
Conditions : 3% trichloroacetic acid (TCA) in dichloromethane .
TBDMS Group Cleavage
The tert-butyl(dimethyl)silyl (TBDMS) group at the 4'-position is stable under acidic conditions but cleaved by fluoride ions:
Reaction :
Conditions : Tetrabutylammonium fluoride (TBAF) in THF or aqueous ammonia .
Phosphoramidite Coupling
The di(propan-2-yl)amino phosphanyl group enables nucleophilic substitution during oligonucleotide chain elongation.
| Step | Reagent/Condition | Role |
|---|---|---|
| Activation | 1H-Tetrazole or DCI | Protonates phosphoramidite |
| Coupling | Hydroxyl group (5'-OH) | Forms phosphite triester bond |
| Oxidation | Iodine/water/pyridine | Converts to phosphate triester |
Mechanism :
Cyanoethyl Group Elimination
The propanenitrile moiety at the phosphate terminus is removed under basic conditions to prevent side reactions during oligonucleotide deprotection:
Reaction :
Conditions : Concentrated aqueous ammonia (55°C, 4–16 hours) .
Stability and Side Reactions
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Hydrolysis : The TBDMS group may undergo partial hydrolysis in prolonged aqueous acidic conditions .
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Oxidative Damage : Exposure to strong oxidizers can degrade the pyrimidin-2-one ring .
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Thermal Stability : Stable below 60°C; decomposition observed at higher temperatures in polar aprotic solvents .
Comparative Reactivity Table
| Functional Group | Reaction | Conditions | Byproducts |
|---|---|---|---|
| DMT | Acidic cleavage | 3% TCA in DCM | Trityl cation |
| TBDMS | Fluoride cleavage | TBAF/THF or NH₃ | TBDMS-F |
| Phosphoramidite | Tetrazole-activated coupling | Anhydrous acetonitrile | Tetrazole adducts |
| Cyanoethyl | β-elimination | NH₃/MeOH, 55°C | Acrylonitrile |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structure suggests that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that similar compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrimidine derivatives can effectively target cancer cell lines, suggesting that this compound could be further investigated for similar effects.
Drug Delivery Systems
The incorporation of silyl groups in the compound enhances its stability and solubility, making it a candidate for drug delivery applications. The ability to modify pharmacokinetics through structural changes allows for targeted delivery of therapeutics.
Case Study: Nanoparticle Formulations
Recent studies have explored the use of silyl-containing compounds in nanoparticle formulations for targeted drug delivery. These formulations have shown improved bioavailability and reduced side effects compared to conventional delivery methods.
Biochemical Research
The compound's unique structure allows it to be utilized as a biochemical probe to study various biological processes. Its phosphanyl group can participate in phosphorylation reactions, making it useful in signaling pathway investigations.
Case Study: Signal Transduction Studies
In biochemical assays, compounds with similar structures have been used to elucidate signaling pathways involved in cell growth and differentiation. This application could lead to insights into cellular mechanisms affected by the compound.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved would depend on the specific nature of the compound and its interactions with the targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related phosphoramidate prodrugs and nucleoside analogs from the literature:
Key Findings from Comparative Analysis:
Phosphate Group Variations: The di(propan-2-yl)amino phosphate in the target compound offers superior hydrolytic stability compared to naphthalen-1-yloxy (21f) but may require enzymatic activation for prodrug conversion . Phenoxy or chlorophenoxy groups (as in the target) enhance binding to viral polymerases, while brominated analogs (PubChem) prioritize synthetic versatility .
Nucleobase Modifications: The 4-chlorophenoxy group in the target compound likely improves lipophilicity and target affinity over simpler pyrimidinones (e.g., 23) . Acetamido (21f) or free amino (23) pyrimidinones exhibit distinct metabolic pathways, with acetamido groups delaying hydrolysis .
Protecting Group Strategies :
- TBDMS is preferred over bulkier silyl groups (e.g., TIPS) for steric accessibility during deprotection .
- DMT-derived groups ensure high solubility in organic solvents, critical for solid-phase synthesis .
Stereochemical Considerations :
- Analogs with defined 2’R,3’S,5’R configurations (e.g., 21f) show 10–100× higher activity than epimeric mixtures, suggesting the target’s stereochemistry is pivotal .
Biological Activity
The compound 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action, which is crucial for its biological activity.
The molecular formula of this compound is , with a molecular weight of 964.2 g/mol. The compound features multiple functional groups that may contribute to its biological interactions, including methoxy, phenyl, and pyrimidine moieties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The diverse functional groups enable the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, potentially modulating the activity of target molecules and leading to various biological effects .
Biological Activity Studies
Recent studies have explored the compound's efficacy against various biological targets:
- Antimicrobial Activity : Research indicates that similar compounds with ether linkers exhibit enhanced efficacy against Mycobacterium tuberculosis (M. tb). For instance, modifications in the linker structure have shown to improve metabolic stability and in vivo efficacy, suggesting that structural analogs may exhibit similar properties .
- Anticancer Potential : Compounds with similar structural motifs have demonstrated activity against cancer cell lines. The presence of the chlorophenoxy group is particularly noteworthy as it has been associated with increased cytotoxicity in certain cancer models .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. The phosphanyl group could enhance binding affinity to target enzymes, thereby modulating their activity and influencing downstream signaling pathways .
Case Studies
Several case studies highlight the biological activity related to compounds structurally similar to the target compound:
- Study on Antitubercular Activity : A study showed that compounds with extended linkers exhibited greater potencies against both replicating and non-replicating M. tb strains. One specific analog displayed an 89-fold increase in efficacy compared to its parent compound in vivo .
- Cancer Cell Line Testing : In vitro studies using various cancer cell lines revealed that modifications in the phenolic groups significantly enhanced cytotoxic effects, indicating a promising avenue for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for constructing the phosphoramidate and silyl-protected intermediates in this compound?
- Methodological Answer : The synthesis of phosphoramidate and silyl-protected intermediates typically involves low-temperature reactions with activating agents. For example:
- Phosphoramidate formation : Use di(propan-2-yl)amine with phosphitylating agents (e.g., 2-cyanoethyl--diisopropylchlorophosphoramidite) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) with dichloromethane/ethyl acetate gradients .
- Silyl protection : Employ tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole or DMAP in DMF. Ensure rigorous exclusion of moisture to prevent premature deprotection .
Characterization relies on NMR (e.g., δ 1.05 ppm for TBS methyl groups) and NMR (δ 150–152 ppm for phosphoramidate) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : , , and NMR to confirm substituent positions and phosphoramidate bonding. For example, the 4-chlorophenoxy group shows aromatic protons at δ 7.2–7.4 ppm, while the TBS group appears as singlet methyl signals .
- High-resolution mass spectrometry (HRMS) : ESI-HRMS in positive ion mode to validate molecular weight (e.g., [M+Na] peak) .
- FTIR : Detect functional groups like the nitrile stretch (~2240 cm) and carbonyl (2-oxopyrimidin-1-yl) at ~1680 cm .
Q. How should researchers handle moisture-sensitive intermediates during synthesis?
- Methodological Answer : Use Schlenk-line techniques or gloveboxes for air-sensitive steps. For example:
- Store TBS-protected intermediates under argon at -20°C .
- Purify via flash chromatography under inert gas, using anhydrous solvents (e.g., hexane/ethyl acetate with 0.1% triethylamine) .
Advanced Research Questions
Q. What strategies address low yields in the coupling of the 4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl moiety to the oxolane ring?
- Methodological Answer : Optimize coupling using:
- Activating agents : Trichloroisocyanuric acid (TCICA) or N-iodosuccinimide (NIS) with catalytic TMSOTf (-40°C to -20°C) to enhance nucleophilic substitution efficiency .
- Solvent selection : Dichloromethane/ether mixtures improve solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining regioselectivity .
Q. How can computational modeling predict steric hindrance in the tert-butyl(dimethyl)silyl (TBS) group during deprotection?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model TBS removal with fluoride sources (e.g., TBAF). Key steps:
Q. What approaches resolve contradictions in NMR data due to dynamic stereochemistry?
- Methodological Answer : Address conformational flexibility via:
Q. How can researchers mitigate hydrolytic instability of the phosphoramidate bond in aqueous buffers?
- Methodological Answer : Stabilization strategies include:
- pH control : Maintain buffers at pH 6.5–7.0 to minimize acid/base-catalyzed hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Prodrug design : Replace the nitrile group with enzymatically cleavable esters for targeted activation .
Data Analysis & Optimization
Q. How should researchers analyze unexpected byproducts in the final purification step?
- Methodological Answer : Employ LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) to identify impurities. Common issues:
Q. What computational tools optimize reaction conditions for scale-up?
- Methodological Answer : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) to model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
